molecular formula C10H7N5S B2625646 3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol CAS No. 2097932-86-8

3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol

Cat. No. B2625646
CAS RN: 2097932-86-8
M. Wt: 229.26
InChI Key: ASEKTGVVXNQVPI-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . These compounds are of prime importance due to their extensive therapeutic uses . They have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .


Synthesis Analysis

The synthetic design for 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine involves primarily four routes . One of the routes involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, thereby annulation of the triazole ring on thiadiazine .

Scientific Research Applications

Catalyst-Free Synthesis

The compound can be used in the catalyst-free synthesis of 1,2,4-triazolo pyridines under microwave conditions . This method involves a tandem reaction with enaminonitriles and benzohydrazides, demonstrating a broad substrate scope and good functional group tolerance .

Organic Crystalline Materials

“3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol” can be used in the synthesis of organic crystalline materials . The compound was synthesized using the chlorinated agent NCS for hydrazones under very mild conditions .

Antibacterial Applications

Triazolopyridines, which include “3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol”, have been found to exhibit antibacterial activity .

Antifungal Applications

These compounds also have antifungal properties , making them useful in the development of new antifungal treatments.

Neuroprotective Applications

Triazolopyridines have shown neuroprotective effects , suggesting potential applications in the treatment of neurodegenerative diseases.

Herbicidal Applications

The triazolopyridine ring, a structural fragment present in “3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol”, has been shown to have herbicidal properties .

Pesticidal Applications

In addition to their herbicidal properties, these compounds also have pesticidal properties , making them potentially useful in pest control.

Pharmaceutical Applications

Due to their biological activity, triazolopyridines have many pharmaceutical applications . They are found in numerous biologically active agents including antithrombotic, anti-inflammatories, and antiproliferative agents .

Mechanism of Action

The mechanism of action for these types of compounds is often related to their ability to make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics . They act as inhibitors of various enzymes and have diverse pharmacological activities .

Future Directions

The future directions in the research of these types of compounds involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

properties

IUPAC Name

3-pyridin-2-yl-5H-[1,2,4]triazolo[4,3-b]pyridazine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5S/c16-9-5-4-8-12-13-10(15(8)14-9)7-3-1-2-6-11-7/h1-6H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEKTGVVXNQVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C3N2NC(=S)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol

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